![molecular formula C15H12N2O2 B171458 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 181702-32-9](/img/structure/B171458.png)
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
“2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed using techniques such as melting point determination and NMR spectroscopy .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (anti-TB) agents. Tuberculosis remains a global health challenge, and drug-resistant strains exacerbate the problem. Researchers have identified imidazo[1,2-a]pyridine derivatives with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being explored as potential candidates for new TB drugs.
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties, making them valuable for optoelectronic applications. Researchers have reported innovations in materials science, including the use of these compounds in sensors, emitters for confocal microscopy, and other optoelectronic devices .
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyridine scaffolds serve as versatile platforms in organic synthesis. Researchers have developed efficient synthetic methods and explored their reactivity. Additionally, these compounds have multifarious biological activities, making them attractive for drug development .
Functionalization Strategies
Direct functionalization of imidazo[1,2-a]pyridines is an efficient strategy for constructing diverse derivatives. Researchers have explored various functional groups to modify this valuable heterocyclic scaffold .
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is the KRAS G12C protein . This protein plays a crucial role in cell signaling pathways, and mutations in this protein are often associated with various types of cancer .
Mode of Action
The compound interacts with its target by acting as a covalent inhibitor . It binds to the KRAS G12C protein, thereby inhibiting its function . This interaction results in the inhibition of the signaling pathways regulated by this protein, leading to the suppression of cancer cell proliferation .
Biochemical Pathways
The compound affects the RAS signaling pathway . By inhibiting the KRAS G12C protein, it disrupts the normal functioning of this pathway, which is crucial for cell growth and differentiation . The downstream effects of this disruption can include the induction of cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . These effects result from the compound’s inhibition of the KRAS G12C protein and the subsequent disruption of the RAS signaling pathway .
properties
IUPAC Name |
2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-6-4-5-11(9-12)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBPVCKIZBMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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